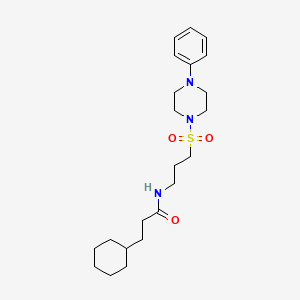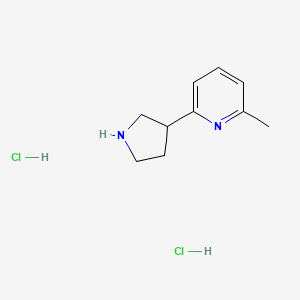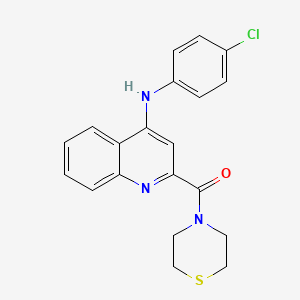![molecular formula C14H23N3O B2720652 Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine CAS No. 444606-74-0](/img/structure/B2720652.png)
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine
説明
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is a chemical compound with the CAS Number: 444606-74-0 . It has a molecular weight of 249.36 g/mol . The IUPAC name for this compound is N,N-dimethyl-2-[2-(1-piperazinyl)phenoxy]ethanamine . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 249.36 g/mol .科学的研究の応用
Synthesis and Complex Formation
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine has been utilized in the synthesis of novel phenolic Mannich bases and their metal complexes, showcasing its potential in creating compounds with specific geometrical structures and properties. For instance, complexes derived from phenolic Mannich bases using this compound have been characterized, revealing their thermal, magnetic, and electronic studies, suggesting applications in materials science and catalysis (Büyükkıdan & Özer, 2013).
Enhancing CO2 Absorption
Research has explored the use of piperazine to enhance the absorption of CO2 in aqueous solutions, a field relevant to environmental engineering and carbon capture technologies. The compound has shown to improve the CO2 absorption capacity and rate in solutions, indicating its utility in developing more efficient CO2 capture processes (Zhang et al., 2020).
Neuroprotection and Alzheimer's Disease Treatment
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, related to the compound of interest, has been investigated for its neuroprotective properties and potential as a treatment for Alzheimer's disease. This research offers insights into its mechanism, including acetylcholinesterase inhibition and antioxidant properties, suggesting a multifaceted approach to treating neurodegenerative diseases (Lecanu et al., 2010).
Chemical Functionalities and Crystal Structures
Studies on dihydro-benzoxazine dimer derivatives, which involve similar chemical functionalities, have focused on understanding their structural features and electrochemical characteristics. This research aids in elucidating the chelating properties of such compounds, relevant to the development of new materials and chemical sensors (Suetrong et al., 2021).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
作用機序
Mode of Action
The exact mode of action of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is currently unknown due to the lack of research on this specific compound . .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving piperazine and phenolic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
特性
IUPAC Name |
N,N-dimethyl-2-(2-piperazin-1-ylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBUHQECMSCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B2720570.png)
![3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2720571.png)
![6-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2720572.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2720577.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2720580.png)
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2720582.png)


![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Chloro-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]acetamide](/img/structure/B2720587.png)
![2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2720588.png)
